molecular formula C21H11F3N2O3S B4297509 2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B4297509
M. Wt: 428.4 g/mol
InChI Key: VSTYGFWLLMTRAS-WQRHYEAKSA-N
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Description

2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group, a furyl ring, and a thiazolo[3,2-a]benzimidazole core, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(trifluoromethoxy)benzaldehyde with 2-furylmethylamine, followed by cyclization with 2-aminobenzimidazole under specific reaction conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethoxy and furyl groups, using reagents like halogens or nucleophiles under appropriate conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the thiazolo[3,2-a]benzimidazole core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one stands out due to its unique structural features and chemical properties. Similar compounds include:

  • 2-((5-(4-fluorophenyl)-2-furyl)methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • 2-((5-(4-chlorophenyl)-2-furyl)methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • 2-((5-(4-bromophenyl)-2-furyl)methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly influence their chemical behavior and applications .

Properties

IUPAC Name

(2Z)-2-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3N2O3S/c22-21(23,24)29-13-7-5-12(6-8-13)17-10-9-14(28-17)11-18-19(27)26-16-4-2-1-3-15(16)25-20(26)30-18/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTYGFWLLMTRAS-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)OC(F)(F)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)OC(F)(F)F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 2
Reactant of Route 2
2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 3
Reactant of Route 3
2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 4
Reactant of Route 4
2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 5
Reactant of Route 5
2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Reactant of Route 6
Reactant of Route 6
2-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

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